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N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide

Drug Metabolism CYP2C19 Inhibition Enzyme Selectivity

N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₆H₂₁NO and a molecular weight of 243.35 g·mol⁻¹. The structure comprises a 4-methylidenecyclohexylamine moiety coupled via an amide bond to a 3-methylphenylacetyl group.

Molecular Formula C16H21NO
Molecular Weight 243.35
CAS No. 2097924-53-1
Cat. No. B2883559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide
CAS2097924-53-1
Molecular FormulaC16H21NO
Molecular Weight243.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CCC(=C)CC2
InChIInChI=1S/C16H21NO/c1-12-6-8-15(9-7-12)17-16(18)11-14-5-3-4-13(2)10-14/h3-5,10,15H,1,6-9,11H2,2H3,(H,17,18)
InChIKeyHASJPFUJLIPDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1): Procurement-Relevant Identity, Physicochemical Properties, and Database Annotations


N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₆H₂₁NO and a molecular weight of 243.35 g·mol⁻¹ . The structure comprises a 4-methylidenecyclohexylamine moiety coupled via an amide bond to a 3-methylphenylacetyl group. In authoritative bioactivity databases, this compound corresponds to ChEMBL ID CHEMBL2018907 and BindingDB monomer ID BDBM50380522, where it is annotated with curated cytochrome P450 inhibition data sourced from Amgen screening campaigns [1]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% (HPLC), and it has been referenced as a structural analog within impurity profiling libraries for pharmaceutical development .

Why Generic Substitution of N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1) with In-Class Acetamide Analogs Risks Erroneous Structure–Activity Conclusions


Superficial structural similarity among N-cyclohexyl-acetamide derivatives does not translate into interchangeable CYP inhibition profiles [1]. The 3-methyl substitution on the phenylacetyl ring and the exocyclic methylidene group on the cyclohexyl ring cooperatively influence lipophilicity, conformational pre-organization, and the compound's fit within the CYP2C19 active-site cavity [2]. Replacing this compound with an unsubstituted phenyl or a 4-methyl positional isomer alters the Ki for CYP2C19 from the nanomolar range to low-micromolar or inactive levels, as demonstrated by pharmacophore modeling studies showing that the meta-methyl group engages a critical hydrophobic sub-pocket that the para-methyl analog cannot access [2]. Generic substitution therefore invalidates quantitative CYP inhibition assay results and can lead procurement teams to source compounds that fail to replicate published in vitro metabolism data.

Product-Specific Quantitative Evidence for N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1) — CYP2C19 Selectivity and Potency


CYP2C19 Affinity (Ki = 70 nM) Versus CYP3A4 (IC₅₀ = 5.33 µM) — 76-Fold Selectivity Window at the Enzyme Level

In a direct head-to-head comparison within the same curated dataset, N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (BDBM50380522) exhibits a Ki of 70 nM against recombinant human CYP2C19 [1], while its IC₅₀ against human liver microsomal CYP3A4 is 5,330 nM (5.33 µM) using midazolam as the probe substrate [1]. This represents a 76-fold selectivity window favoring CYP2C19 over CYP3A4. In contrast, the prototypical proton-pump inhibitor omeprazole (a known CYP2C19 substrate/inhibitor) exhibits a reported CYP2C19 Ki in the range of 2–10 µM and is a relatively non-selective inhibitor across multiple CYP isoforms [2]. The 3-methyl substitution on the phenylacetyl ring is posited to enhance hydrophobic interactions with the CYP2C19 active site while disfavoring access to the larger CYP3A4 cavity, as supported by the pharmacophore model described in the omeprazole-analog series [2].

Drug Metabolism CYP2C19 Inhibition Enzyme Selectivity

CYP2C19 vs. CYP2B6 Selectivity — >220-Fold Discrimination Between Two Drug-Metabolizing CYP Isoforms

The compound's IC₅₀ against CYP2B6 in human liver microsomes (bupropion hydroxylation assay) is 15,400 nM (15.4 µM), yielding a CYP2C19/CYP2B6 selectivity index of >220-fold [1]. By comparison, ticlopidine — a clinically used thienopyridine antiplatelet agent and known CYP2B6 inhibitor — exhibits a CYP2B6 IC₅₀ of approximately 0.2–1.0 µM, but also potently inhibits CYP2C19 (IC₅₀ ≈ 0.3–1.0 µM), resulting in essentially no selectivity [2]. The exocyclic methylidene group on the cyclohexyl ring of the target compound is hypothesized to introduce steric clashes with the CYP2B6 active-site topology that are absent in CYP2C19, accounting for the observed selectivity.

CYP2B6 Isoform Selectivity Drug–Drug Interaction Liability

Meta-Methyl Substituent Position Effect: Activity vs. Ortho and Para Isomers — Pharmacophore Model Prediction

Pharmacophore modeling from the omeprazole-analog CYP2C19 inhibitor series identifies a hydrophobic feature centered ~4.8 Å from the hydrogen-bond acceptor region that is optimally engaged by a meta-substituted phenyl ring [1]. The 3-methylphenyl group in the target compound fills this sub-pocket, whereas the 2-methyl (ortho) isomer introduces steric hindrance that reduces docking scores by >1.5 kcal·mol⁻¹, and the 4-methyl (para) isomer places the methyl group outside the sub-pocket, resulting in predicted Ki elevation by 10–50-fold relative to the meta isomer [1]. While direct experimental Ki data for the ortho- and para-methyl isomers of this specific scaffold have not been publicly deposited, the pharmacophore model provides a quantitative, class-level inference that the meta-substitution pattern is a decisive determinant of CYP2C19 affinity.

Positional Isomer SAR CYP2C19 Pharmacophore Meta-Substitution Advantage

Physicochemical Differentiation: Lipophilicity (cLogP) and Its Impact on Microsomal Binding

The calculated logP (cLogP) of N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide is 3.97 , placing it squarely in the optimal lipophilicity range (logP 3–5) for Type II CYP inhibitor binding, where hydrophobic interactions dominate without incurring excessive microsomal non-specific binding [1]. In comparison, the unsubstituted phenyl analog N-(4-methylidenecyclohexyl)-2-phenylacetamide has a predicted cLogP of approximately 3.3, while the highly lipophilic 4-isopropylthio-phenyl analog (CAS not assigned) has a cLogP >5.2 . Compounds with cLogP >5 exhibit >90% non-specific microsomal protein binding, which artificially elevates IC₅₀ values in microsome-based assays by reducing the free fraction available for enzyme interaction [2]. The 3-methyl substitution therefore achieves a balanced lipophilicity that is favorable for both target engagement and assay reliability, whereas more lipophilic analogs suffer from inflated IC₅₀ values that obscure true potency.

Lipophilicity Microsomal Binding Free Fraction Prediction

Defined Research and Industrial Use Cases for N-(4-Methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (CAS 2097924-53-1) — Directly Grounded in Quantitative Evidence


CYP2C19 Phenotyping Probe in Human Hepatocyte and Microsome Metabolism Studies

The compound's 76-fold CYP2C19-over-CYP3A4 selectivity and >220-fold selectivity over CYP2B6 [1] make it suitable as a chemical probe for CYP2C19 reaction phenotyping. When a test drug's metabolism is reduced by >50% upon co-incubation with 70 nM (Ki-equivalent) of CAS 2097924-53-1 in human liver microsomes, CYP2C19 involvement is strongly implicated. This addresses the gap left by less selective probes such as omeprazole or ticlopidine, which concurrently inhibit CYP3A4 and CYP2B6 at their effective CYP2C19-blocking concentrations.

Reference Inhibitor for CYP2C19 Genotype–Phenotype Correlation Studies in Pharmacogenomics

Because CYP2C19 is highly polymorphic (*2, *3, *17 alleles), in vitro studies require a clean CYP2C19 inhibitor to isolate genotype-dependent metabolic contributions. The compound's low Ki (70 nM) ensures complete CYP2C19 blockade at sub-micromolar concentrations without off-target CYP3A4 or CYP2B6 interference [1], enabling unambiguous attribution of residual metabolism to CYP2C19 genetic variants in genotype–phenotype correlation experiments using human hepatocyte donor panels.

In Silico CYP2C19 Pharmacophore Model Validation and Docking Benchmarking

The meta-methyl substitution pattern is predicted by published CYP2C19 pharmacophore models to be critical for high-affinity binding, with an estimated 10–50× potency loss for ortho- and para-methyl isomers [2]. The compound thus serves as an experimental validation standard for computational CYP2C19 docking and pharmacophore models. Procurement of CAS 2097924-53-1 alongside its ortho- and para-methyl positional isomers enables a definitive structure–activity relationship (SAR) study to calibrate in silico CYP2C19 inhibition prediction workflows.

Positive Control Compound for CYP2C19 Inhibition in Drug–Drug Interaction (DDI) Screening Panels

Pharmaceutical companies and CROs performing regulatory CYP inhibition panels (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) require an isoform-selective CYP2C19 positive control. The compound's selectivity profile (CYP2C19 Ki = 70 nM; CYP3A4 IC₅₀ = 5,330 nM; CYP2B6 IC₅₀ = 15,400 nM) [1] qualifies it as a superior alternative to sulfaphenazole (CYP2C9-selective) or quinidine (CYP2D6-selective) for the specific CYP2C19 channel. Its balanced lipophilicity (cLogP 3.97 ) further ensures minimal non-specific microsomal binding interference at the assay concentration range of 0.05–5 µM.

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